

Optimized Arylomycin Analogs: A New Frontier in the Fight Against Gram-Negative Superbugs

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Compound of Interest

Compound Name: Arylomycin B5

Cat. No.: B15565314

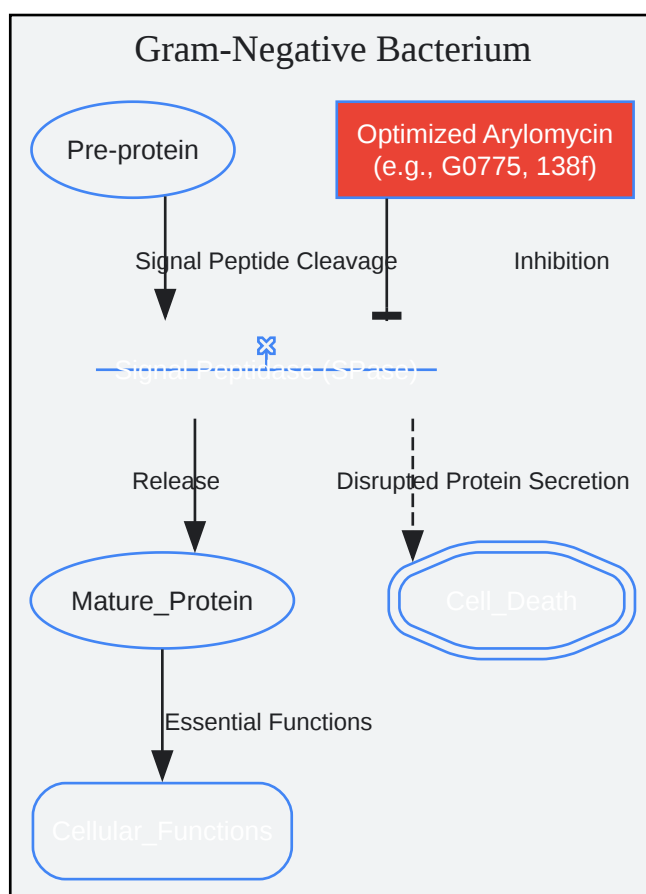
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A comparative analysis of the enhanced broad-spectrum activity of optimized Arylomycin analogs against multidrug-resistant (MDR) Gram-negative bacteria, with a focus on G0775 and the next-generation analog 138f.

The relentless rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In particular, Gram-negative pathogens have become a major concern due to their intrinsic resistance mechanisms and the lack of new antibiotic classes to combat them for over half a century.^[1] A promising new class of antibiotics, the optimized Arylomycin analogs, has emerged as a potent weapon against these resilient pathogens. This guide provides a comparative analysis of the in-vitro activity of the lead compound, G0775, and a more recent, potent analog, 138f, against key MDR Gram-negative bacteria, alongside a comparison with standard-of-care antibiotics, meropenem and ciprofloxacin.

Mechanism of Action: A Novel Target

Arylomycins exhibit a novel mechanism of action by inhibiting the bacterial type I signal peptidase (SPase), an essential enzyme responsible for the cleavage of signal peptides from proteins secreted across the cell membrane.^{[1][2]} This inhibition disrupts protein localization and ultimately leads to bacterial cell death. The optimization of natural Arylomycins to create analogs like G0775 has successfully broadened their spectrum to include Gram-negative bacteria, a feat not achieved by their natural counterparts.^[1]



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References

- 1. amr-insights.eu [amr-insights.eu]
- 2. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]

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